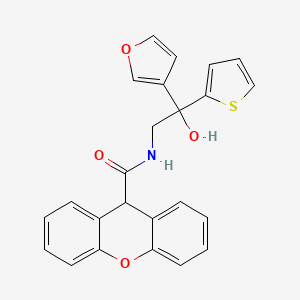

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of furan and thiophene-containing carboxamides has been explored in various studies. In one approach, N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline, using triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a range of analogues with moderate to good yields . Another study reported the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, starting from ethyl naphtha[2,1-b]furan-2-carboxylate, followed by a series of reactions including nitration, hydrazinolysis, Schiff base formation, and reaction with chloro acetyl chloride . Similarly, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized using the Gewald reaction, starting with the condensation of furfuryl amine and ethyl cyanoacetate, followed by reactions with p-chloroacetophenone, sulfur, and diethylamine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and mass spectrometry were employed to confirm the structures of the synthesized Schiff bases and their precursors . These techniques provided detailed information about the functional groups, molecular framework, and the purity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their multi-step nature and the use of specific reagents and catalysts. For instance, the Suzuki-Miyaura cross-coupling reaction is a pivotal step in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, which requires triphenylphosphine palladium as a catalyst and K3PO4 as a base . The formation of Schiff bases and azetidinone derivatives involves the reaction of hydrazides with aldehydes and chloro acetyl chloride, respectively . The Gewald reaction, a key step in the synthesis of thiophene derivatives, involves the condensation of ketones with α-cyanoester in the presence of sulfur and a secondary amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, can be inferred from their molecular structures and the functional groups present. The presence of furan and thiophene rings, as well as carboxamide groups, suggests that these compounds may exhibit significant aromatic character and potential hydrogen bonding capabilities, which could influence their solubility and interaction with biological targets. The antimicrobial activities of these compounds were evaluated, indicating that some of the synthesized compounds exhibit significant activity against drug-resistant bacteria .

Case Studies and Applications

The synthesized compounds have been investigated for their biological activities, particularly their antimicrobial properties. N-(4-bromophenyl)furan-2-carboxamide showed effective activity against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, with docking studies and molecular dynamics simulations supporting the observed activities . The Schiff bases and azetidinone derivatives were also studied for their antioxidant and antimicrobial activities, suggesting potential applications in combating microbial infections . The antimicrobial activity screening of the synthesized thiophene derivatives further supports the potential therapeutic applications of these compounds .

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including compounds with structures related to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, have been synthesized and utilized in dye-sensitized solar cells. Research indicates that these derivatives, especially those incorporating furan as a conjugated linker, can significantly improve solar energy-to-electricity conversion efficiency. This improvement highlights the potential of such compounds in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).

Electrocatalytic and Electrochemical Applications

Studies on heterocyclic acids, including those related to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, have demonstrated their potential in electrocatalytic and electrochemical applications. For instance, the electrolysis of related compounds in specific solvents has been shown to produce interesting electroactive materials, suggesting their utility in developing new electrochemical devices or catalysts (P. A. Konstantinov et al., 1971).

Synthesis and Reactivity in Organic Chemistry

The compound and its derivatives are of interest in synthetic organic chemistry, particularly in the synthesis of complex organic structures. Research into similar compounds has led to developments in the synthesis of heterocyclic compounds, contributing to advancements in materials science and pharmaceuticals. Such studies are crucial for the design and synthesis of new organic molecules with potential applications in various fields (А. Aleksandrov et al., 2017).

Antimicrobial Activity

Research on similar heterocyclic compounds has demonstrated significant antimicrobial activity, suggesting the potential of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide derivatives in developing new antimicrobial agents. These compounds have been tested against a range of pathogenic bacteria and fungi, indicating their potential utility in combating microbial resistance and developing new therapeutic agents (M. Arora et al., 2013).

Electropolymerization and Material Science

The synthesis and characterization of novel donor–acceptor type monomers related to the compound have shown promising results in electropolymerization. These studies contribute to the field of material science by providing insights into the development of new polymeric materials with enhanced optical and electronic properties, which can be used in various applications including optoelectronic devices (Bin Hu et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide, is a complex molecule that likely interacts with multiple targetsIt’s known that thiophene and indole derivatives, which are structural components of this compound, have been reported to interact with a wide range of targets . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .

Mode of Action

For instance, thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . Similarly, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical Pathways

Given the broad range of activities associated with thiophene and indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. These could potentially include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

The presence of thiophene and indole moieties in its structure suggests that it may have good solubility in organic solvents , which could potentially influence its bioavailability.

Result of Action

Given the wide range of therapeutic properties associated with thiophene and indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels. These could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation.

Future Directions

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-12-28-14-16)21-10-5-13-30-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXXHIDRIFJVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CS5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)

![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)

methanone](/img/structure/B3007159.png)